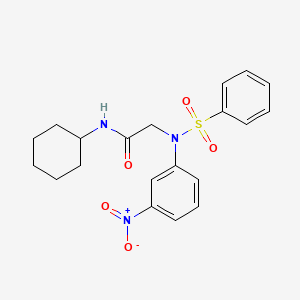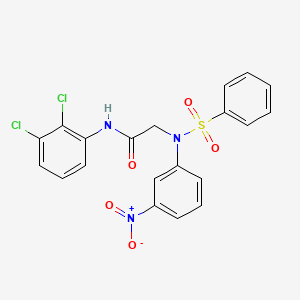
N~1~-cyclohexyl-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-cyclohexyl-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide (also known as CNQX) is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. CNQX is widely used in scientific research to investigate the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases.
Mechanism of Action
CNQX is a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor at the same site as the agonist (glutamate), but does not activate the receptor. By blocking the receptor, CNQX prevents the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP. This inhibition of LTP by CNQX has been used to investigate the role of glutamate receptors in learning and memory.
Biochemical and physiological effects:
CNQX has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) in hippocampal neurons, which is consistent with its role as an antagonist of the AMPA subtype of glutamate receptors. CNQX has also been shown to decrease the release of glutamate and other neurotransmitters from presynaptic terminals.
Advantages and Limitations for Lab Experiments
CNQX is a potent and selective antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for investigating the role of these receptors in synaptic transmission, plasticity, and neurodegenerative diseases. However, CNQX has some limitations for lab experiments. It is known to have some off-target effects, such as blocking kainate receptors and inhibiting voltage-gated calcium channels. Additionally, CNQX has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in some experiments.
Future Directions
There are many future directions for research involving CNQX. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. CNQX has already been used to investigate the role of glutamate receptors in these diseases, but further research is needed to fully understand the mechanisms involved.
Another area of interest is the development of new drugs that target glutamate receptors. CNQX has been used as a starting point for the development of new drugs that target the AMPA subtype of glutamate receptors. These drugs may have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Conclusion:
N~1~-cyclohexyl-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide (CNQX) is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It has been widely used in scientific research to investigate the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases. CNQX has many advantages as a research tool, but also has some limitations. Further research is needed to fully understand the mechanisms of action of CNQX and its potential therapeutic applications.
Scientific Research Applications
CNQX is widely used in scientific research to investigate the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases. It has been used to study the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that underlie learning and memory. CNQX has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-20(21-16-8-3-1-4-9-16)15-22(17-10-7-11-18(14-17)23(25)26)29(27,28)19-12-5-2-6-13-19/h2,5-7,10-14,16H,1,3-4,8-9,15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCFCJIZXGWEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3569844.png)
![N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3569849.png)
![{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B3569857.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B3569862.png)
![4-[(4-oxo-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-N,N-dipropylbenzenesulfonamide](/img/structure/B3569878.png)
![{[5-(2,4-dichlorophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3569887.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3569898.png)
![N-[1,1-dimethyl-2-(4-{2-methyl-2-[(phenylsulfonyl)amino]propyl}-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3569901.png)
![N-(3-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569905.png)
![N-cyclopentyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569909.png)
![N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569913.png)
![N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569921.png)

